4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C10H11IN4O. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an iodine atom at the 6th position of the pyrrolopyrimidine ring and a morpholine group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine typically involves the iodination of a pyrrolopyrimidine precursor followed by the introduction of the morpholine group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with morpholine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different functional groups.
4-(6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine: A similar compound with a bromine atom instead of iodine
Uniqueness
The presence of the iodine atom in 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine imparts unique reactivity and biological properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C10H11IN4O |
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Molecular Weight |
330.13 g/mol |
IUPAC Name |
4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H11IN4O/c11-8-5-7-9(14-8)12-6-13-10(7)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13,14) |
InChI Key |
BGLOKINKKVXGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(N3)I |
Origin of Product |
United States |
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